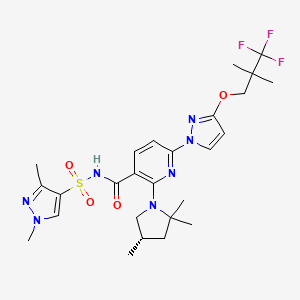

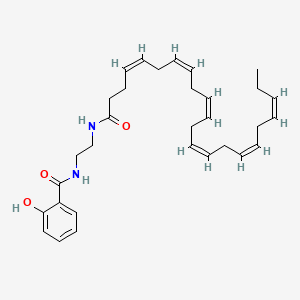

![molecular formula C28H41N7O4 B607349 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea CAS No. 1338466-77-5](/img/structure/B607349.png)

1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea

Descripción general

Descripción

EPZ004777 is a potent, selective inhibitor of DOT1L. Treatment of mixed lineage leukemia (MLL) cells with EPZ004777 selectively inhibits H3K79 methylation and blocks expression of leukemogenic genes. Exposure of leukemic cells to EPZ004777 results in selective killing of those cells bearing the MLL gene translocation, with little effect on non-MLL-translocated cells. Finally, in vivo administration of EPZ004777 leads to extension of survival in a mouse MLL xenograft model. These results provide compelling support for DOT1L inhibition as a basis for targeted therapeutics against MLL.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

EPZ004777 has been identified as a promising therapeutic agent in the treatment of mixed lineage leukemia (MLL) . MLL is characterized by chromosomal translocations of the MLL gene, which leads to the development of aggressive acute leukemias. EPZ004777 inhibits DOT1L, an enzyme critical for the survival of MLL-rearranged leukemia cells, by blocking the methylation of histone H3 on lysine 79 (H3K79me). This inhibition leads to the downregulation of gene expression critical for leukemia cell survival .

Epigenetic Research

In the field of epigenetics, EPZ004777 serves as a tool to study the role of histone methylation in gene expression. By selectively inhibiting DOT1L, researchers can investigate the consequences of reduced H3K79 methylation on chromatin structure and function, providing insights into the regulation of gene expression and the maintenance of genome integrity .

Stem Cell Biology

EPZ004777 has been used to explore the epigenetic landscape of stem cells. It aids in understanding how specific histone modifications affect stem cell differentiation and pluripotency. By inhibiting DOT1L, EPZ004777 can help delineate the role of H3K79 methylation in maintaining the balance between self-renewal and differentiation in embryonic and adult stem cells .

Developmental Biology

The compound is utilized in developmental biology to study the epigenetic mechanisms underlying embryogenesis. By modulating H3K79 methylation levels with EPZ004777, researchers can investigate the impact of this modification on the expression of genes critical for developmental processes .

Neurobiology

In neurobiology, EPZ004777 can be applied to study the epigenetic regulation of neuronal development and function. The inhibition of DOT1L and the consequent changes in H3K79 methylation may provide insights into the role of epigenetics in neural differentiation, synaptic plasticity, and memory formation .

Drug Resistance Studies

EPZ004777 is also valuable in studying drug resistance mechanisms. By understanding how cancer cells alter their epigenetic landscape to evade therapeutic agents, EPZ004777 can be used to investigate the potential of reversing drug resistance through epigenetic modulation .

Metabolic Disorders

Research into metabolic disorders can benefit from EPZ004777 by examining how changes in histone methylation affect the expression of genes involved in metabolism. This can lead to a better understanding of the epigenetic contributions to metabolic diseases and the identification of new therapeutic targets .

Infectious Diseases

Lastly, EPZ004777’s role in infectious diseases is an emerging area of interest. It could potentially be used to study the epigenetic changes induced by infectious agents and how these changes contribute to the pathogenesis and persistence of infections .

Mecanismo De Acción

- Reduced H3K79 methylation alters transcriptional programs, influencing cell proliferation and survival .

- EPZ004777 is a potent, selective DOT1L inhibitor with an IC50 of 0.4 nM .

- It demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs) .

- However, due to its pharmacokinetic limitations, whole-animal studies required subcutaneous osmotic pumps for effective compound exposure .

- EPZ004777 effectively inhibits the proliferation of MLL-rearranged cell lines .

- Synergism with menin inhibition enhances its efficacy, and combination with BRD4 inhibition shows moderate synergy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGFPHDRFQODR-ICLZECGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719178 | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea | |

CAS RN |

1338466-77-5 | |

| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 775852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary molecular target of EPZ004777?

A1: EPZ004777 is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]

Q2: How does EPZ004777 interact with DOT1L?

A2: EPZ004777 acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that EPZ004777 binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]

Q3: What are the downstream effects of EPZ004777 treatment on cells?

A3: EPZ004777 inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, EPZ004777 treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]

Q4: What is the molecular formula and weight of EPZ004777?

A4: While the provided abstracts don't specify the molecular formula and weight of EPZ004777, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.

Q5: Is there information available about the spectroscopic data for EPZ004777?

A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.

Q6: Has the stability of EPZ004777 been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?

A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for EPZ004777, one study mentions that EPZ004777 has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []

Q7: How do structural modifications of EPZ004777 affect its activity, potency, and selectivity?

A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of EPZ004777, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []

Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of EPZ004777?

A8: Research suggests that a lag time of several days might exist between EPZ004777 exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []

Q9: What in vitro and in vivo models have been used to assess the efficacy of EPZ004777?

A9: The efficacy of EPZ004777 has been evaluated in various models, including:

- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []

- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []

Q10: Are there known resistance mechanisms to EPZ004777 in leukemia cells?

A10: The provided abstracts do not mention specific resistance mechanisms to EPZ004777. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.

Q11: What is the safety profile of EPZ004777 based on preclinical studies?

A11: The information available about the toxicology and safety of EPZ004777 is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []

Q12: Has EPZ004777 been investigated for applications beyond leukemia?

A12: Yes, EPZ004777 has been explored in other contexts, including:

- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by EPZ004777, is not essential for the canonical Wnt signaling pathway or colon cancer development. []

- Osteoclastogenesis: Research indicates that DOT1L, the target of EPZ004777, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []

- Somatic Cell Nuclear Transfer (SCNT): EPZ004777 treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]

- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by EPZ004777 can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

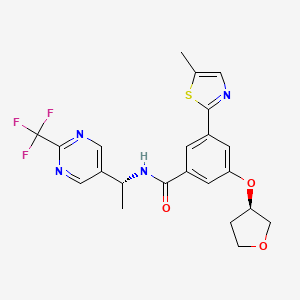

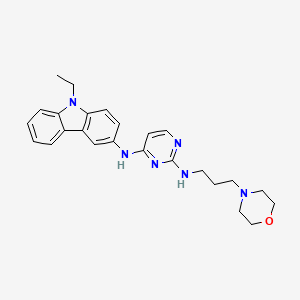

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

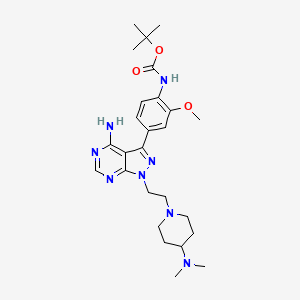

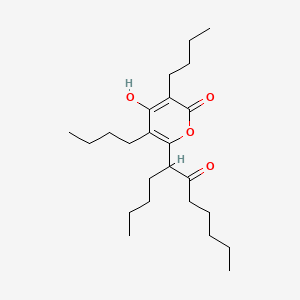

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

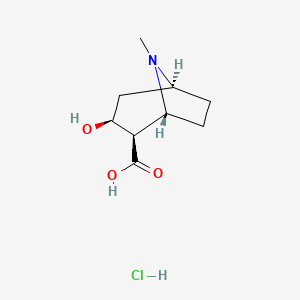

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)